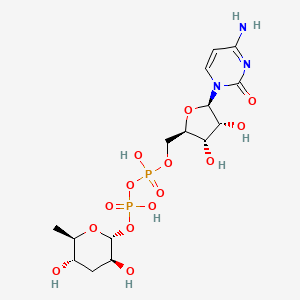

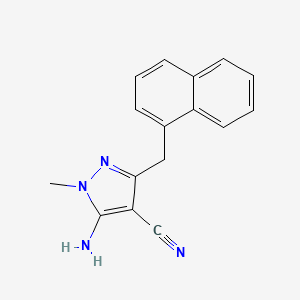

![molecular formula C18H21N5 B1263415 N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)

N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

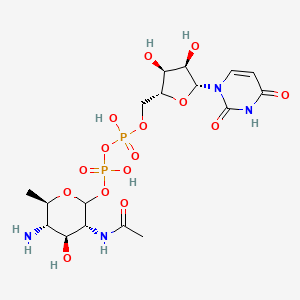

La N-ciclohexil-4-(imidazo[1,2-a]piridin-3-il)-N-metilpirimidin-2-amina es un compuesto químico con la siguiente estructura:

C18H21N5

Es un derivado de aminopirimidina en el que el anillo de pirimidina está sustituido en la posición 4 por un grupo imidazo[1,2-a]piridin-3-il. Analicemos los componentes:

Imidazol: Un anillo de 5 miembros que contiene tres átomos de carbono y dos centros de nitrógeno en las posiciones 1 y 3.

Piridina: Un anillo de 6 miembros que consiste en cinco átomos de carbono y un centro de nitrógeno.

Métodos De Preparación

Las rutas sintéticas para la N-ciclohexil-4-(imidazo[1,2-a]piridin-3-il)-N-metilpirimidin-2-amina no están ampliamente documentadas. Los métodos de producción industrial pueden implicar síntesis orgánica de varios pasos, comenzando con precursores disponibles comercialmente. Las condiciones de reacción específicas y los intermediarios requerirían más investigación.

Análisis De Reacciones Químicas

Tipos de reacciones::

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde un grupo funcional es reemplazado por otro nucleófilo.

Oxidación/Reducción: Dependiendo de los sustituyentes, podría participar en reacciones redox.

Otras transformaciones: Se necesitan más investigaciones para explorar reacciones adicionales.

Nucleófilos: Alquilaminas, alcóxidos u otros reactivos nucleofílicos.

Agentes oxidantes: Para reacciones de oxidación.

Agentes reductores: Para reacciones de reducción.

Productos principales:: Los productos principales dependerían de las condiciones de reacción específicas y los grupos funcionales involucrados.

Aplicaciones Científicas De Investigación

La N-ciclohexil-4-(imidazo[1,2-a]piridin-3-il)-N-metilpirimidin-2-amina tiene diversas aplicaciones:

Medicina: Inhibe la quinasa 4 asociada al receptor de interleucina-1 (IRAK-4), lo que la hace relevante para la inmunomodulación y las posibles intervenciones terapéuticas.

Química: Su estructura única puede inspirar nuevas estrategias de diseño de fármacos.

Biología: Podría servir como un compuesto de herramienta para estudiar las vías de las quinasas.

Mecanismo De Acción

Comparación Con Compuestos Similares

Si bien las comparaciones detalladas son escasas, la N-ciclohexil-4-(imidazo[1,2-a]piridin-3-il)-N-metilpirimidin-2-amina destaca por su parte de imidazo[1,2-a]piridina. Los compuestos similares pueden incluir otros inhibidores de quinasas o aminopirimidinas.

Propiedades

Fórmula molecular |

C18H21N5 |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C18H21N5/c1-22(14-7-3-2-4-8-14)18-19-11-10-15(21-18)16-13-20-17-9-5-6-12-23(16)17/h5-6,9-14H,2-4,7-8H2,1H3 |

Clave InChI |

HYNNWLVWJXWXFO-UHFFFAOYSA-N |

SMILES |

CN(C1CCCCC1)C2=NC=CC(=N2)C3=CN=C4N3C=CC=C4 |

SMILES canónico |

CN(C1CCCCC1)C2=NC=CC(=N2)C3=CN=C4N3C=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

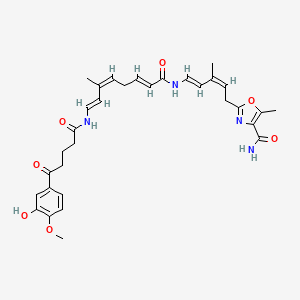

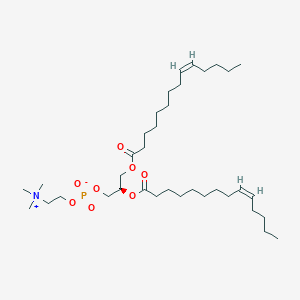

![[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263339.png)

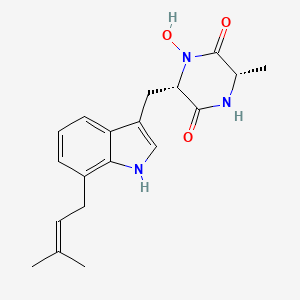

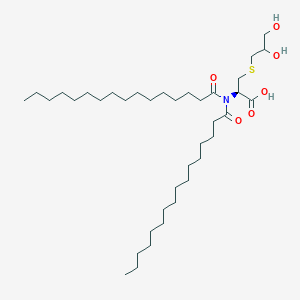

![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)

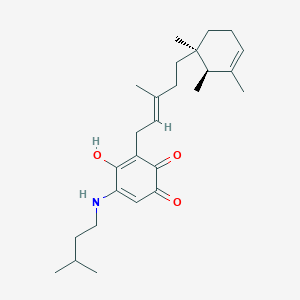

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)